molecular formula C13H21ClN2O2 B12835266 Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride

Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride

Cat. No.: B12835266
M. Wt: 272.77 g/mol
InChI Key: XYUMCOQZKWCBRA-UHFFFAOYSA-N
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Description

3-N-CBZ-3-methylbutane-1,3-diamine-HCl is a chemical compound that belongs to the class of 1,3-diamines. It is characterized by the presence of a benzyl carbamate (CBZ) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl typically involves the protection of the amine group using a CBZ group, followed by the introduction of the diamine functionality. One common method involves the reaction of 3-methylbutane-1,3-diamine with benzyl chloroformate under basic conditions to form the CBZ-protected intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt .

Industrial Production Methods

Industrial production of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-N-CBZ-3-methylbutane-1,3-diamine-HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-N-CBZ-3-methylbutane-1,3-diamine-HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl involves its interaction with specific molecular targets. The CBZ group provides stability and protection to the diamine functionality, allowing it to participate in various biochemical pathways. The compound can act as a precursor to active pharmaceutical ingredients by undergoing enzymatic or chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-N-CBZ-3-methylbutane-1,3-diamine: Similar structure but without the hydrochloride salt form.

    1-N-CBZ-3-methylbutane-1,3-diamine: Differently positioned CBZ group.

    3-N-CBZ-3-methylbutane-1,2-diamine: Different positioning of the diamine functionality.

Uniqueness

3-N-CBZ-3-methylbutane-1,3-diamine-HCl is unique due to its specific positioning of the CBZ group and the diamine functionality, which imparts distinct chemical reactivity and stability. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

benzyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3,(H,15,16);1H

InChI Key

XYUMCOQZKWCBRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)NC(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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